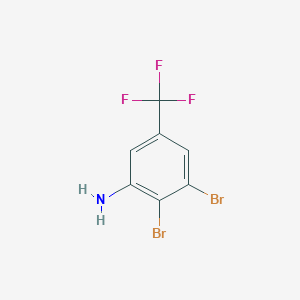

2,3-Dibromo-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2,3-dibromo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZNOQUZDUXGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 4-Bromo-2-trifluorotoluidine (Stepwise Process)

A patented method for preparing 3-bromo-5-trifluoromethylaniline, which is closely related to 2,3-dibromo-5-(trifluoromethyl)aniline, provides a valuable blueprint. This method involves:

| Step | Reaction | Conditions and Notes |

|---|---|---|

| 1. Acetylation | React 4-bromo-2-trifluorotoluidine with acetic acid and acetic anhydride | Temperature: 50-100°C; acetic acid:acetic anhydride ratio 1:2-2.5; zinc powder may be added as catalyst |

| 2. Nitration | Treat acetylated intermediate with sulfuric acid and nitric acid | Temperature controlled below 20°C; molar ratio sulfuric acid to acetylated intermediate ~1:0.35-0.45 |

| 3. Deacetylation | Hydrolyze nitrated product with hydrochloric acid under reflux | Followed by neutralization and filtration |

| 4. Deamination | Diazotization using sodium nitrite in sulfuric acid at 10°C, followed by reaction with phosphoric acid and orthophosphorous acid | Temperature kept below 30°C; copper oxide added as catalyst |

| 5. Reduction | Reduce deaminated intermediate with iron powder and glacial acetic acid under reflux | Temperature ~90-95°C; reflux for 2 hours |

This multi-step sequence yields 3-bromo-5-trifluoromethylaniline with an overall yield of approximately 43%, suitable for industrial scale-up and adaptable for similar derivatives.

Alternative Synthetic Routes and Intermediates

A related synthesis of 2-methyl-3-trifluoromethylaniline involves:

- Starting from 2-chloro-3-trifluoromethylaniline.

- Chlorination with N-chlorosuccinimide and dimethyl sulfide at controlled temperatures.

- Sulfonyl chloride treatment and hydrogenation with Pd/C catalyst under hydrogen pressure.

- This method highlights the utility of halogenated trifluoromethyl anilines as intermediates for further substitution.

While this route is for a methyl-substituted trifluoromethyl aniline, it demonstrates the feasibility of halogenation and trifluoromethyl group incorporation strategies that can be adapted for dibromo derivatives.

Summary Table of Key Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Acetylation | Acetic acid, Acetic anhydride, Zn catalyst, 50-100°C | Protect amino group | High conversion |

| 2 | Nitration | H2SO4, HNO3, <20°C | Introduce nitro group | Controlled substitution |

| 3 | Deacetylation | 30% HCl, reflux | Remove acetyl protection | Complete hydrolysis |

| 4 | Deamination | NaNO2 in H2SO4, phosphoric acid, CuO catalyst, <30°C | Replace amino with diazonium intermediate | Key functionalization |

| 5 | Reduction | Fe powder, Glacial acetic acid, reflux at 90-95°C | Reduce nitro to amino | High purity product |

| 6 | Bromination (inferred) | Br2 or NBS, Cu salts, low temperature | Introduce dibromo groups | Regioselectivity critical |

Research Findings and Industrial Relevance

- The multi-step process involving acetylation, nitration, deacetylation, deamination, and reduction is well-established for preparing brominated trifluoromethyl anilines with good yields and purity.

- Bromination steps require careful temperature and reagent control to avoid polybromination or undesired substitution patterns.

- Catalysts such as copper salts and palladium on carbon facilitate key transformations, including hydrogenation and halogenation steps.

- The overall synthetic strategy is suitable for industrial production due to moderate reaction conditions and scalable purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

2,3-Dibromo-5-(trifluoromethyl)aniline serves as a versatile intermediate in organic synthesis. Its bromine substituents facilitate further chemical transformations, making it useful for synthesizing more complex molecules. For instance, it can be employed in cross-coupling reactions with boronic acids to form biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Biaryl Compounds

- Objective: To synthesize biaryl derivatives using this compound.

- Methodology: The compound was reacted with various boronic acids under palladium-catalyzed conditions.

- Results: High yields of biaryl products were achieved, demonstrating the compound's utility as a coupling partner in Suzuki reactions.

Material Science

The compound has shown potential applications in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs). The presence of the trifluoromethyl group enhances electron-withdrawing properties, which can improve the performance and stability of OLED materials.

In medicinal chemistry, this compound is being investigated for its potential biological activities. Compounds with similar structures have been studied for their anticancer properties and as inhibitors of various enzymes.

Case Study: Anticancer Activity

- Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Methodology: The compound was tested against several human cancer cell lines using standard MTT assays.

- Results: Preliminary results indicated significant cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanism of action.

Environmental Chemistry

Research has also explored the environmental implications of compounds like this compound. Its brominated structure raises concerns regarding persistence and bioaccumulation in ecosystems.

Table 2: Environmental Impact Assessment

| Parameter | Findings |

|---|---|

| Persistence | Moderate |

| Bioaccumulation Potential | Low to moderate |

| Toxicity to Aquatic Life | Moderate |

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dibromo-5-(trifluoromethyl)aniline with structurally related brominated trifluoromethylanilines and derivatives:

Key Structural and Functional Differences:

Substituent Effects: The number and position of bromine atoms significantly influence reactivity. For example, this compound’s vicinal bromines (2- and 3-positions) may enhance electrophilic substitution reactivity compared to non-adjacent dibromo analogs (e.g., 2,4- or 2,6-dibromo derivatives) .

Toxicity Profile: Brominated derivatives generally exhibit higher toxicity than non-brominated analogs. For instance, 2-Bromo-5-(trifluoromethyl)aniline is classified as a Category 1 inhalation hazard, whereas 3-(trifluoromethyl)aniline lacks this classification .

Applications: The target compound is primarily used in medicinal chemistry for synthesizing kinase inhibitors (e.g., in EP 4 374 877 A2), while non-brominated analogs like 3-(trifluoromethyl)aniline serve as impurity standards in pharmaceutical quality control . Derivatives like 2,6-Dibromo-4-(trifluoromethyl)aniline find niche roles in catalysis due to their symmetrical substitution pattern .

Biological Activity

2,3-Dibromo-5-(trifluoromethyl)aniline is a halogenated aniline derivative known for its unique chemical structure and potential biological activities. This compound, with the molecular formula CHBrFN, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 318.92 g/mol

- Structure : Contains two bromine atoms and one trifluoromethyl group attached to an aniline backbone.

- Solubility : Generally soluble in organic solvents; however, solubility in water is limited due to its hydrophobic nature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspases and reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anticancer | MCF-7 (breast cancer) | 12 | |

| Anticancer | HeLa (cervical cancer) | 8 |

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity with IC50 values suggesting effective concentrations for therapeutic use.

Study on Anticancer Activity

In vitro assays on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines demonstrated that this compound could inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and ROS production in treated cells.

Structure-Activity Relationship (SAR)

The incorporation of bromine and trifluoromethyl groups into the aniline structure appears to enhance biological activity compared to non-halogenated analogs. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the molecule, potentially improving its interaction with biological targets.

Q & A

Q. What are the common synthetic routes for 2,3-Dibromo-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Trifluoromethylation : Introduce the trifluoromethyl group via copper-mediated cross-coupling or electrophilic substitution on a pre-brominated aniline intermediate.

Bromination : Use brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled temperatures (0–25°C) to achieve regioselective dibromination at the 2- and 3-positions.

Optimization Tips :

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : Key techniques and expected observations:

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to neighboring bromine atoms.

- CF₃ group causes splitting in ¹³C NMR (δ ~120 ppm, quartet from ¹JCF coupling).

- FT-IR :

- N-H stretching (~3400 cm⁻¹), C-Br (600–500 cm⁻¹), and C-F (1250–1100 cm⁻¹).

- UV-Vis :

- Strong absorbance at 260–280 nm (π→π* transitions) with hypsochromic shifts from electron-withdrawing groups .

- Mass Spectrometry (EI-MS) :

- Molecular ion peak at m/z 328/330 ([M]⁺, isotopic pattern from Br).

Advanced Research Questions

Q. How do bromine and trifluoromethyl substituents influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic Effects :

- CF₃ : Strong electron-withdrawing (-I effect) reduces electron density at the aromatic ring, activating positions ortho and para to itself for NAS.

- Br : Moderately deactivating (-I, +M), directing substituents to meta positions.

- Reactivity Prediction :

- Combined effects create a polarized ring; computational studies (DFT) can map Fukui indices to identify reactive sites. For example, the 4-position (relative to CF₃) may show higher susceptibility to attack .

- Experimental Validation :

- Perform competitive NAS reactions (e.g., with NH₃ or alkoxides) and analyze regioselectivity via HPLC/LC-MS .

Q. How can contradictory physical property data (e.g., melting points) be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

Q. Purity Assessment :

- Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures. A sharp melting endotherm indicates high purity.

- Compare HPLC retention times with authenticated standards .

Q. Polymorphism Screening :

- Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) and analyze via XRPD (X-ray powder diffraction) .

Q. Reference Standards :

- Cross-validate with independently synthesized batches or commercial high-purity samples (≥99% by GC) .

Q. What computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations :

Optimize geometry at the B3LYP/6-311+G(d,p) level.

Calculate Fukui functions (nucleophilic/electrophilic indices) to identify reactive sites.

Simulate transition states for competing pathways (e.g., NAS at 4- vs. 6-position).

- Software Tools :

- Gaussian or ORCA for DFT; visualization via GaussView or PyMol.

- Validation :

- Correlate computational results with experimental kinetic data (e.g., rate constants for substituent addition) .

Q. How is SHELX software applied to determine the crystal structure of derivatives?

- Methodological Answer :

- Data Collection :

- Collect high-resolution X-ray diffraction data (Mo Kα, λ = 0.71073 Å) at 100 K.

- Structure Solution :

- Use SHELXT for direct methods to phase reflections.

- Refine with SHELXL via least-squares minimization (R-factor < 5%).

- Key Outputs :

- Crystallographic tables (atomic coordinates, thermal parameters).

- Visualization of halogen bonding (Br···Br distances ~3.4 Å) and packing diagrams .

Key Research Challenges

- Synthetic Limitations : Competing bromination pathways may require protecting groups for regiocontrol.

- Spectroscopic Overlaps : Aromatic proton signals may overlap with impurities; use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .

- Computational Costs : High-level DFT studies demand significant computational resources; consider fragment-based approximations for large derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.